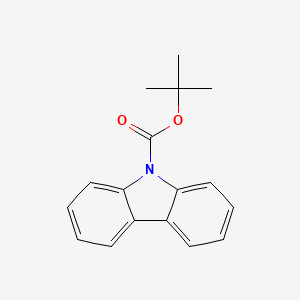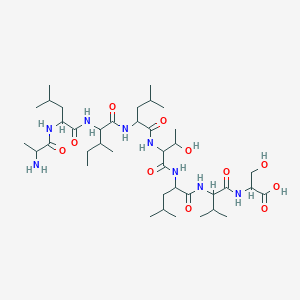
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester typically involves the esterification of 9H-carbazole-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different carbazole-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester can be compared with other carbazole derivatives such as:
9H-Carbazole-9-ethanol: Similar in structure but with an ethanol group instead of a carboxylic acid ester.
2,3-Dimethoxy-9H-carbazole: Contains methoxy groups, which can alter its chemical properties and reactivity.
3,6-Dichloro-9H-carbazole: Chlorine atoms in the structure can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other carbazole derivatives.
Eigenschaften
CAS-Nummer |
426826-76-8 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl carbazole-9-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-17(2,3)20-16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
InChI-Schlüssel |
JOIWBKKEHBOENG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)




![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)



